molecular formula C36H74Cl6N6O25 B3028957 Chitohexaose 6-hydrochloride CAS No. 41708-95-6

Chitohexaose 6-hydrochloride

Cat. No.: B3028957
CAS No.: 41708-95-6
M. Wt: 1203.7 g/mol
InChI Key: VWRFWLUKCKULCO-JARJSWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitohexaose 6-hydrochloride is a derivative of chitosan, a biopolymer derived from chitin, which is found in the exoskeletons of crustaceans and insects. This compound is a hexamer of glucosamine hydrochloride, meaning it consists of six glucosamine units linked together, each with a hydrochloride group.

Mechanism of Action

Target of Action

Chitohexaose 6-hydrochloride primarily targets Toll-like receptor 4 (TLR4) present on macrophages . TLR4 is a critical receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Mode of Action

This compound interacts with TLR4 and activates macrophages through an alternate pathway . This interaction inhibits the classical activation pathway mediated by LPS, which typically leads to inflammation associated with endotoxemia . The compound’s interaction with TLR4 leads to upregulation of Arginase-1 and the release of high levels of IL-10 .

Biochemical Pathways

The interaction of this compound with TLR4 triggers an alternate activation pathway in macrophages . This pathway is distinct from the classical activation pathway triggered by LPS. The alternate pathway leads to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10 . This results in a delicate balance between pro-inflammatory and anti-inflammatory responses, mitigating the storm of inflammation typically induced by LPS .

Pharmacokinetics

It is known that chitooligosaccharides, the class of compounds to which this compound belongs, are rapidly absorbed and eliminated, with clearances greater than 1882 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of similar compounds, chitobiose and chitotriose, is between 0.32% and 0.52% .

Result of Action

This compound inhibits the production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 by macrophages both in vitro and in vivo . It has been shown to protect mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it can reverse LPS-induced endotoxemia in mice even 6/24/48 hours after its onset .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of a functional TLR4 is critical for the alternate activation of macrophages . Additionally, the compound’s action may be influenced by the presence of other infections. For example, monocytes of subjects with active filarial infection displayed characteristic alternate activation markers and were refractory to LPS-mediated inflammatory activation . This suggests that individuals with filarial infections may be less prone to develop endotoxemia .

Biochemical Analysis

Biochemical Properties

Chitohexaose 6-hydrochloride interacts with various biomolecules, particularly with Toll-like receptor 4 (TLR4) on murine macrophages and human monocytes . This interaction activates these cells through an alternate pathway, inhibiting lipopolysaccharide (LPS) mediated classical activation which leads to inflammation associated with endotoxemia .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to upregulate Arginase-1 and stimulate the release of high levels of IL-10 when incubated with murine macrophages and human monocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to TLR4 on murine macrophages and human monocytes, activating them through an alternate pathway . This process inhibits LPS mediated classical activation, which leads to inflammation associated with endotoxemia .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to inhibit LPS induced production of inflammatory molecules TNF-α, IL-1β and IL-6 by macrophages in vitro and in vivo in mice . Furthermore, this compound was found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Intraperitoneal injection of this compound completely protected mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it was found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset .

Metabolic Pathways

It is known that it interacts with TLR4, which is a critical component in the innate immune response .

Transport and Distribution

It is known that it interacts with TLR4, suggesting that it may be transported to and distributed in areas where these receptors are present .

Subcellular Localization

It is known that it interacts with TLR4, suggesting that it may be localized in areas where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chitohexaose 6-hydrochloride typically involves the partial hydrolysis of chitosan. This can be achieved through chemical, enzymatic, or physical methods:

Industrial Production Methods

Industrial production of this compound often involves a combination of the above methods to optimize yield and purity. The process typically includes the following steps:

    Extraction of Chitosan: Chitosan is extracted from chitin through deacetylation using alkaline solutions.

    Hydrolysis: The extracted chitosan is then hydrolyzed using chemical or enzymatic methods to produce chitohexaose.

    Purification: The resulting chitohexaose is purified through techniques such as chromatography to remove impurities and obtain a high-purity product.

    Hydrochloride Formation: The purified chitohexaose is treated with hydrochloric acid to form this compound.

Chemical Reactions Analysis

Types of Reactions

Chitohexaose 6-hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chitohexaose derivatives with carbonyl or carboxyl groups, while reduction can yield fully or partially reduced derivatives .

Comparison with Similar Compounds

Chitohexaose 6-hydrochloride can be compared with other chitosan derivatives and oligosaccharides:

This compound is unique in its specific bioactive properties and its ability to modulate immune responses, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFWLUKCKULCO-JARJSWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74Cl6N6O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.